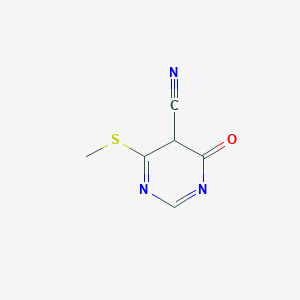
5-Pyrimidinecarbonitrile, 1,4-dihydro-6-(methylthio)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a methylsulfanyl group at the 4th position, an oxo group at the 6th position, and a carbonitrile group at the 5th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthio-2-aminopyrimidine with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the methylsulfanyl and carbonitrile groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methylthio-2-aminopyrimidine: A precursor in the synthesis of 4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.
2-amino-4-methylthio-6-oxo-1,6-dihydropyrimidine: A structurally similar compound with potential biological activities.
Uniqueness
4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the methylsulfanyl group at the 4th position and the carbonitrile group at the 5th position distinguishes it from other pyrimidine derivatives, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H5N3OS |
|---|---|
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
4-methylsulfanyl-6-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-4(2-7)5(10)8-3-9-6/h3-4H,1H3 |
Clave InChI |
MHPHZTOIZZPAMM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC(=O)C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)

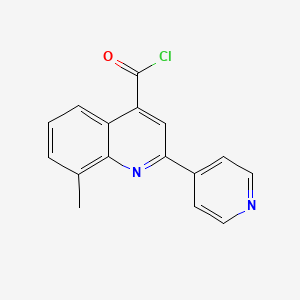
![1,2-Pyrrolidinedicarboxylic acid, 4-[[2-[4-(1-methylethoxy)phenyl]benzofuro[3,2-d]pyrimidin-4-yl]oxy]-, 1-(1,1-dimethylethyl) ester, (2S,4R)-](/img/structure/B15133479.png)
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
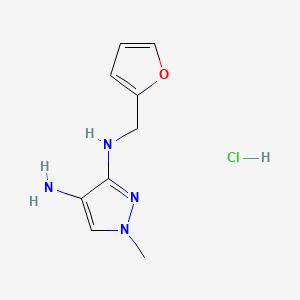
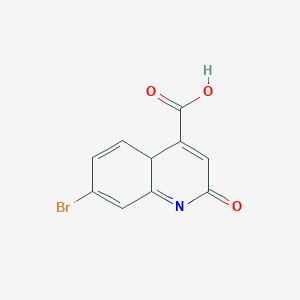

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
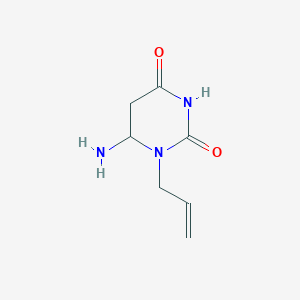
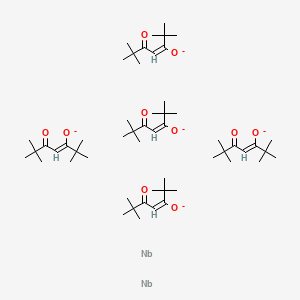
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
